TaxineB
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Overview
Description
Taxine B is a toxic alkaloid found in various species of the yew tree, particularly in Taxus baccata and Taxus cuspidata . It is one of the major taxine alkaloids, alongside Taxine A, and is known for its cardiotoxic properties . The compound has a complex structure, with the IUPAC name 10β-Acetoxy-1,2α,9α-trihydroxy-13-oxotaxa-4(20),11-dien-5α-yl (3R)-3-(dimethylamino)-3-phenylpropanoate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taxine B is challenging due to its complex structure and multiple chiral centers. While there is limited information on the complete synthetic routes for Taxine B, it is generally isolated from the yew tree through extraction and purification processes .
Industrial Production Methods: Industrial production of Taxine B primarily involves the extraction from yew tree leaves and bark. The process includes solvent extraction, followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Taxine B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Taxine B.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and hydroxyl groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Taxine B has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Chemistry: Taxine B is studied for its complex structure and reactivity, providing insights into alkaloid chemistry and natural product synthesis.
Industry: Taxine B is used in forensic toxicology to detect yew tree poisoning in both humans and animals.
Mechanism of Action
Taxine B exerts its toxic effects by binding to sodium and calcium channels in cardiomyocytes, leading to their blockade . This blockade impairs the conduction system of the heart, reducing excitability and conduction velocity, which can result in severe cardiac arrhythmias and potentially fatal outcomes .
Comparison with Similar Compounds
Taxine A: Another major taxine alkaloid with similar cardiotoxic properties.
Paclitaxel: A taxane derived from yew trees, used as a chemotherapy drug.
Docetaxel: Another taxane used in cancer treatment.
Uniqueness of Taxine B: Taxine B is unique due to its high cardiotoxicity and specific binding affinity to ion channels in the heart . Unlike paclitaxel and docetaxel, which are used therapeutically, Taxine B is primarily of interest for its toxicological properties and its role in forensic investigations .
Properties
Molecular Formula |
C33H45NO8 |
---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
[(1R,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3S)-3-(dimethylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C33H45NO8/c1-18-23(36)17-33(40)29(38)27-19(2)24(42-25(37)16-22(34(7)8)21-12-10-9-11-13-21)14-15-32(27,6)30(39)28(41-20(3)35)26(18)31(33,4)5/h9-13,22,24,27-30,38-40H,2,14-17H2,1,3-8H3/t22-,24-,27-,28+,29-,30-,32+,33-/m0/s1 |
InChI Key |
XMZFIBDTPOUHMW-WUZHRMKGSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@](C2(C)C)(CC1=O)O)O)OC(=O)C[C@@H](C4=CC=CC=C4)N(C)C)C)O)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)CC(C4=CC=CC=C4)N(C)C)C)O)OC(=O)C |
Origin of Product |
United States |
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